イアントヘラミドA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ianthellamide A is a novel octopamine derivative isolated from the Australian marine sponge Ianthella quadrangulata. This compound has garnered significant attention due to its selective inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. The inhibition of this enzyme by Ianthellamide A has shown potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders .

科学的研究の応用

Ianthellamide A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a selective inhibitor in enzymatic studies to understand the kynurenine pathway.

Biology: Investigated for its role in modulating neurochemical pathways and its potential neuroprotective effects.

Medicine: Explored as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer’s disease and Huntington’s disease.

作用機序

Ianthellamide A is a novel octopamine derivative isolated from the Australian marine sponge Ianthella quadrangulata .

Target of Action

The primary target of Ianthellamide A is the enzyme kynurenine 3-hydroxylase . This enzyme plays a crucial role in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan .

Mode of Action

Ianthellamide A selectively inhibits the activity of kynurenine 3-hydroxylase . This inhibition results in a significant increase in the level of endogenous kynurenic acid in the brain .

Biochemical Pathways

The inhibition of kynurenine 3-hydroxylase by Ianthellamide A affects the kynurenine pathway . This pathway is responsible for the catabolism of tryptophan, an essential amino acid . By inhibiting kynurenine 3-hydroxylase, Ianthellamide A increases the level of kynurenic acid, a neuroprotective agent .

Pharmacokinetics

The compound’s ability to increase the level of endogenous kynurenic acid in the brain suggests that it can cross the blood-brain barrier .

Result of Action

The increase in kynurenic acid levels in the brain due to the action of Ianthellamide A suggests potential neuroprotective effects . This could make Ianthellamide A a potential therapeutic agent in the treatment of neurodegenerative disorders .

生化学分析

Biochemical Properties

Ianthellamide A interacts with the enzyme kynurenine 3-hydroxylase, selectively inhibiting its activity . This interaction is significant, as kynurenine 3-hydroxylase is a key enzyme in the kynurenine pathway, which plays a critical role in generating cellular energy and catabolizing tryptophan .

Cellular Effects

The inhibition of kynurenine 3-hydroxylase by Ianthellamide A leads to an increase in the level of endogenous kynurenic acid in the brain . Kynurenic acid is a neuroactive compound, and its increased levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Ianthellamide A exerts its effects by binding to kynurenine 3-hydroxylase and inhibiting its activity . This inhibition disrupts the normal function of the kynurenine pathway, leading to an increase in kynurenic acid levels .

Temporal Effects in Laboratory Settings

The effects of Ianthellamide A and its impact on kynurenine 3-hydroxylase activity have been observed in laboratory settings

Metabolic Pathways

Ianthellamide A is involved in the kynurenine pathway, where it interacts with the enzyme kynurenine 3-hydroxylase . The inhibition of this enzyme can affect metabolic flux and metabolite levels .

Transport and Distribution

Its interaction with kynurenine 3-hydroxylase suggests it may be localized to areas where this enzyme is active .

Subcellular Localization

Given its interaction with kynurenine 3-hydroxylase, it is likely that it is found in the same subcellular compartments as this enzyme .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ianthellamide A involves several steps, starting with the extraction from the marine sponge Ianthella quadrangulata. The compound is then purified using chromatographic techniques. The detailed synthetic route and reaction conditions are not extensively documented in the literature, but the isolation process typically involves solvent extraction followed by various chromatographic separations .

Industrial Production Methods: Industrial production of Ianthellamide A is not well-established due to its natural origin and the complexity of its extraction process. advancements in synthetic biology and marine biotechnology may pave the way for more efficient production methods in the future .

化学反応の分析

Types of Reactions: Ianthellamide A primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and hydroxyl groups. These reactions can be catalyzed by various reagents under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and neutral to slightly acidic pH.

Oxidation and Reduction Reactions: While less common, Ianthellamide A can undergo oxidation and reduction reactions under specific conditions using reagents like hydrogen peroxide or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the molecule, while nucleophilic substitution can replace functional groups with nucleophiles .

類似化合物との比較

Kynurenine: A substrate of kynurenine 3-hydroxylase, involved in the same metabolic pathway.

Kynurenic Acid: A metabolite in the kynurenine pathway with neuroprotective properties.

3-Hydroxykynurenine: Another metabolite in the kynurenine pathway, produced by the action of kynurenine 3-hydroxylase.

Comparison: Ianthellamide A is unique in its selective inhibition of kynurenine 3-hydroxylase, which distinguishes it from other compounds in the kynurenine pathway. While kynurenine and 3-hydroxykynurenine are substrates and products of the enzyme, respectively, Ianthellamide A acts as an inhibitor, thereby modulating the pathway and increasing the levels of kynurenic acid .

特性

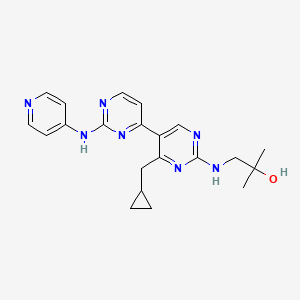

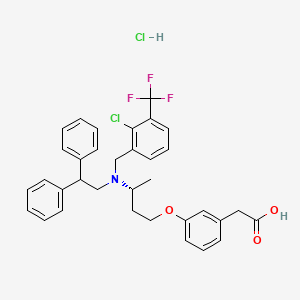

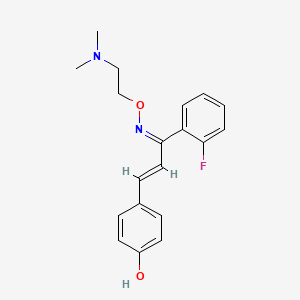

IUPAC Name |

[4-[1-(3-acetamidopropoxy)-2-aminoethyl]-2,6-dibromophenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O6S/c1-8(18)17-3-2-4-22-12(7-16)9-5-10(14)13(11(15)6-9)23-24(19,20)21/h5-6,12H,2-4,7,16H2,1H3,(H,17,18)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKTVGRPGJKVIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCOC(CN)C1=CC(=C(C(=C1)Br)OS(=O)(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Ianthellamide A?

A1: Ianthellamide A is a selective inhibitor of kynurenine-3-hydroxylase (KMO). [] This enzyme plays a crucial role in the kynurenine pathway, which is responsible for the metabolism of tryptophan. By inhibiting KMO, Ianthellamide A disrupts the production of downstream metabolites in the kynurenine pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

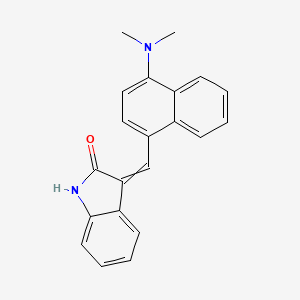

![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)

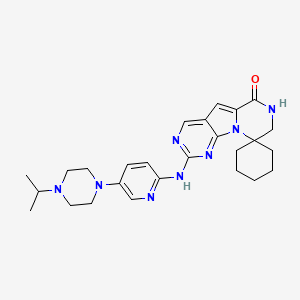

![(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride](/img/structure/B560410.png)

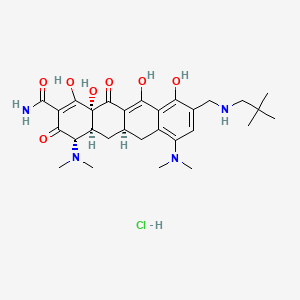

![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride](/img/structure/B560414.png)